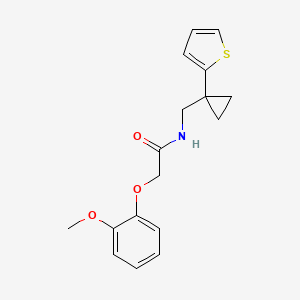

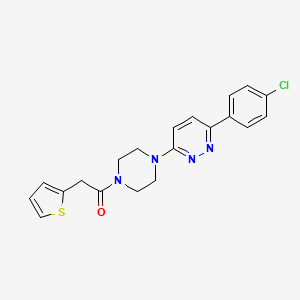

![molecular formula C13H26N2O4S B2710008 4-Sulfonatobutyl[3-(methacryloylamino)propyl]dimethylammonium CAS No. 83623-32-9](/img/structure/B2710008.png)

4-Sulfonatobutyl[3-(methacryloylamino)propyl]dimethylammonium

Übersicht

Beschreibung

4-Sulfonatobutyl[3-(methacryloylamino)propyl]dimethylammonium (4-SBMPDA) is a quaternary ammonium salt with a wide range of uses in the scientific and industrial fields. It is a cationic surfactant, which has both hydrophilic and hydrophobic properties. It is commonly used as a surfactant in a variety of applications, such as emulsifiers, dispersants, and antifoaming agents. It is also used in the synthesis of polymers, as a catalyst in organic synthesis, and as a corrosion inhibitor. 4-SBMPDA has a wide range of applications in the scientific and industrial fields due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Thermoresponsive Behavior of Zwitterionic Polymers

Viet Hildebrand et al. (2016) explored the solubility and thermoresponsive behavior of zwitterionic polymers derived from monomers closely related to "4-Sulfonatobutyl[3-(methacryloylamino)propyl]dimethylammonium." They synthesized and polymerized monomers to investigate their phase separation in water and aqueous salt solutions. The study found that these polyzwitterions exhibit thermoresponsive behavior, showing phase separation at low temperatures and upper critical solution temperatures (UCST). Interestingly, the cloud points of these polymers can be modulated by the addition of salts, highlighting their potential for applications where temperature-sensitive solubility is desired (Hildebrand, Laschewsky, & Wischerhoff, 2016).

Metal Ion Retention and Water Insolubility

B. Rivas and S. Villegas (2005) synthesized crosslinked polymers incorporating "this compound" for studying their metal ion retention capabilities. These polymers showed exceptional insolubility in water, which is a desirable property for applications requiring robustness in aqueous environments. Their research particularly highlighted the polymer’s efficiency in retaining metal ions like Hg(II), showcasing its potential in metal recovery and water purification technologies (Rivas & Villegas, 2005).

Enhancing Antifouling Properties of Ultrafiltration Membranes

Haijun Yu et al. (2009) focused on grafting a zwitterionic molecule related to "this compound" onto polysulfone ultrafiltration membranes to enhance their antifouling properties. This modification significantly improved the hydrophilicity of the membranes, leading to better performance in water filtration applications. The study underscores the importance of such modifications in developing more efficient and fouling-resistant water purification systems (Yu et al., 2009).

Synthetic Polymer Coatings for Stem Cell Growth

L. Villa-Diaz et al. (2010) reported on the use of a synthetic polymer coating based on "this compound" for supporting the long-term growth of human embryonic stem cells. This fully defined coating promotes stem cell growth in various culture media, including defined ones, making it a crucial advancement for stem cell research and therapeutic applications (Villa-Diaz et al., 2010).

Wirkmechanismus

Target of Action

It is known that similar compounds are often used in water treatment, personal care products, adhesives, paper manufacturing, drug delivery systems, antimicrobial coatings, and superabsorbent hydrogels .

Mode of Action

It is known that similar compounds can undergo radical polymerization to produce various polymers and copolymers .

Biochemical Pathways

Similar compounds are known to interact with various biological entities such as proteins and cells .

Result of Action

Similar compounds are known to have non-biofouling properties and can be made attractive to bioentities (eg, proteins and cells) by metal–polyphenol coating .

Action Environment

It is known that similar compounds can improve the storage stability in a high-temperature environment and can inhibit the discoloration of a cured film when the monomer is made into a cured film .

Eigenschaften

IUPAC Name |

4-[dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]butane-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O4S/c1-12(2)13(16)14-8-7-10-15(3,4)9-5-6-11-20(17,18)19/h1,5-11H2,2-4H3,(H-,14,16,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVECQSLRWYXZTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCCC[N+](C)(C)CCCCS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83623-32-9 | |

| Record name | 4-[(3-Methacrylamidopropyl)dimethylammonio]butane-1-sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzo[d][1,3]dioxol-5-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2709926.png)

![2-ethoxy-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2709927.png)

![[4-(3-Fluoropropoxy)phenyl]methanol](/img/structure/B2709930.png)

![2-bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-imine](/img/structure/B2709939.png)

![N-[[1-(2-Amino-2-oxoethyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2709940.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2709941.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2709943.png)

![4-bromo-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2709944.png)